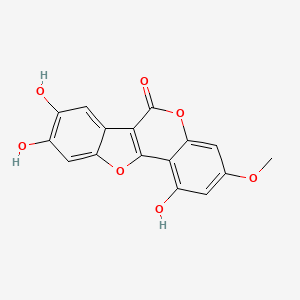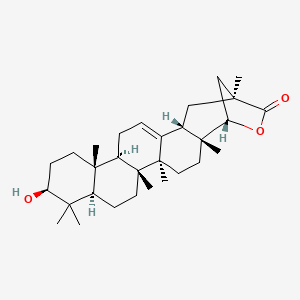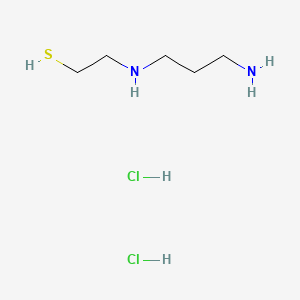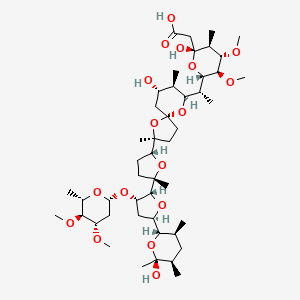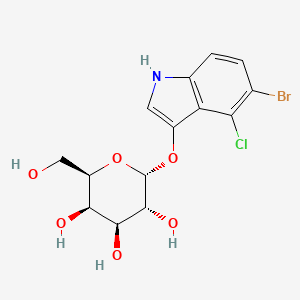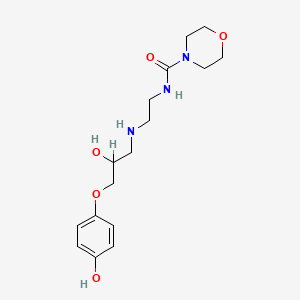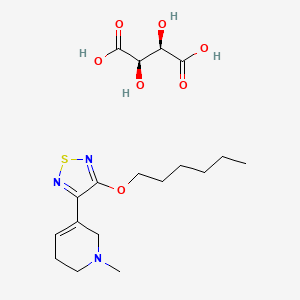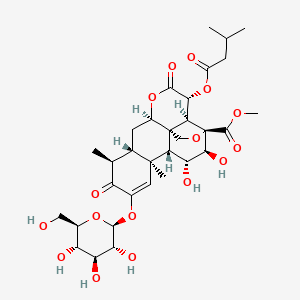
Yadanzioside A
Overview
Description
Yadanzioside A is a quassinoid glycoside that can be isolated from the seeds of Brucea javanica (L.) . It has been reported to have antitumor activity .
Molecular Structure Analysis
Yadanzioside A has a chemical formula of C32H44O16 . Its exact mass is 684.26 and its molecular weight is 684.688 . The elemental analysis shows that it contains Carbon (56.14%), Hydrogen (6.48%), and Oxygen (37.39%) .Physical And Chemical Properties Analysis
Yadanzioside A has a density of 1.5±0.1 g/cm3, a boiling point of 884.0±65.0 °C at 760 mmHg, and a flash point of 279.5±27.8 °C . It has 16 hydrogen bond acceptors, 6 hydrogen bond donors, and 15 freely rotating bonds . Its polar surface area is 245 Å2 .Scientific Research Applications
Antitumor Activity
Yadanzioside A, derived from Brucea javanica , has been identified as a compound with significant antitumor properties. Studies have shown that its aglycone exhibits substantial antitumor activity against murine P388 lymphocytic leukemia . This suggests potential for Yadanzioside A in developing new cancer therapies, particularly as a chemotherapeutic agent.
Pharmacological Research
In pharmacology, Yadanzioside A is part of a group of compounds that exhibit multiple bioactivities. These include anti-cancer, anti-bacterial, and anti-diabetic effects . The compound’s diverse pharmacological actions make it a valuable subject for drug development and therapeutic applications.
Biochemical Analysis
Biochemically, Yadanzioside A contributes to the understanding of quassinoid glycosides’ structures and functions. Its isolation and structural determination via spectral measurement and chemical means provide insights into the biochemical pathways and mechanisms of action of similar compounds .
Biotechnological Implications
In biotechnology, the antileukemic properties of Yadanzioside A and its analogs are of interest for the development of novel biotechnological applications, such as targeted drug delivery systems or as a model for synthesizing new compounds with enhanced biological activities .
Environmental Science Impact
The study of Yadanzioside A also has implications for environmental science, particularly in the context of medicinal plant cultivation and sustainable harvesting. Understanding the compound’s properties can lead to better practices in the cultivation of Brucea javanica and other medicinal plants, ensuring environmental sustainability while meeting pharmaceutical demands .
Safety and Hazards
When handling Yadanzioside A, it’s recommended to avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation and avoid contact with skin and eyes. Use personal protective equipment and wash hands thoroughly after handling . In case of ingestion, it’s advised to call a poison center or doctor .
Mechanism of Action
Target of Action
Yadanzioside A is a quassinoid glycoside derived from Brucea javanica, a well-known Chinese herbal medicine It’s known that compounds derived fromBrucea javanica exhibit multiple bioactivities, such as anti-cancer, anti-bacterial, and anti-diabetic .
Mode of Action
It is known to have antitumor activity
Biochemical Pathways
Compounds derived fromBrucea javanica are known to exhibit multiple bioactivities, affecting various biochemical pathways .
Result of Action
properties
IUPAC Name |
methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17R)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O16/c1-11(2)6-17(34)48-23-25-31-10-44-32(25,29(42)43-5)26(40)22(39)24(31)30(4)8-14(18(35)12(3)13(30)7-16(31)47-27(23)41)45-28-21(38)20(37)19(36)15(9-33)46-28/h8,11-13,15-16,19-26,28,33,36-40H,6-7,9-10H2,1-5H3/t12-,13-,15+,16+,19+,20-,21+,22+,23+,24+,25+,26-,28+,30-,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQJWSSPAMZRIA-AIWMZPBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H]3[C@@]45CO[C@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00915049 | |
| Record name | Methyl 2-(hexopyranosyloxy)-11,12-dihydroxy-15-[(3-methylbutanoyl)oxy]-3,16-dioxo-13,20-epoxypicras-1-en-21-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Yadanzioside A | |
CAS RN |
95258-15-4 | |
| Record name | Yadanzioside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095258154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-(hexopyranosyloxy)-11,12-dihydroxy-15-[(3-methylbutanoyl)oxy]-3,16-dioxo-13,20-epoxypicras-1-en-21-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Yadanzioside A and where is it found?
A1: Yadanzioside A is a quassinoid glycoside primarily isolated from the seeds of the Brucea javanica plant [, , ]. This plant, known as "Ya-dan-zi" in Chinese folklore, has a history of use in traditional medicine [, ].
Q2: What are the known biological activities of Yadanzioside A?
A2: Yadanzioside A has demonstrated antileukemic activity in several studies [, ]. Further research indicates potential for anti-tumor [, , ] and anti-babesial activities [].
Q3: How does the structure of Yadanzioside A compare to other related compounds?
A3: Yadanzioside A is structurally similar to other quassinoid glycosides like Bruceantinoside B, which was initially thought to be a distinct compound but later identified as a mixture of Yadanzioside P and Bruceantinoside C []. Yadanzioside A is also related to other Yadanziosides (B, C, D, E, F, G, H, I, J, K, L, M, N, O, and P) [, , , , , ], Bruceosides (A, B, C, and E) [], and Bruceantinoside A [, ]. These compounds share a core quassinoid structure but differ in their substituents, particularly the sugar moieties attached to the aglycone.
Q4: Does modifying the Yadanzioside A structure affect its activity?
A4: Yes, structural modifications significantly impact the activity of Yadanziosides. For instance, Yadanzioside I, with a different sugar moiety compared to Yadanzioside A, exhibits a different level of anti-TMV activity []. Similarly, the aglycone of Yadanzioside D displays significant antitumor activity against murine P388 lymphocytic leukemia [].
Q5: What is the significance of the glycosidic linkage in Yadanzioside A?
A5: The presence and nature of the glycosidic linkage in Yadanzioside A play a crucial role in its activity. For example, Yadanzioside I, a 3-O-glucoside, exhibits significantly lower in vitro antimalarial activity compared to its aglycone (the compound without the sugar moiety) []. This highlights the importance of the sugar component in influencing the compound's pharmacological properties.
Q6: Are there any studies on Yadanzioside A's mechanism of action?
A6: While specific mechanisms of action for Yadanzioside A haven't been fully elucidated in the provided research, its antitumor activity could be linked to the inhibition of specific enzymes or pathways crucial for cancer cell growth and survival [, ]. Further research is needed to pinpoint the precise molecular targets and downstream effects of Yadanzioside A.
Q7: What is known about the in vivo activity of Yadanzioside A?
A7: Although in vitro studies suggest promising biological activities for Yadanzioside A, detailed information regarding its in vivo activity, such as its absorption, distribution, metabolism, and excretion (ADME) profile, is limited in the provided research.
Q8: Has Yadanzioside A been tested in clinical trials?
A8: There is no mention of clinical trials involving Yadanzioside A in the provided research abstracts. Preclinical studies are essential to establish safety and efficacy before human trials can be considered.
Q9: What are the implications of the structural similarities between Yadanzioside A and other quassinoids?
A9: The structural similarities among Yadanzioside A and other quassinoids suggest they might share similar mechanisms of action or exhibit overlapping biological activities []. This structural relationship can be valuable for developing structure-activity relationship (SAR) models, which can guide the design and synthesis of more potent and selective analogs.
Q10: What analytical techniques are commonly used to characterize Yadanzioside A?
A10: Various spectroscopic techniques are crucial for characterizing Yadanzioside A, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, , , ]. These methods provide detailed information about the compound's structure, including its molecular formula, weight, and connectivity of atoms.
Q11: Have there been any computational studies on Yadanzioside A?
A11: While the provided abstracts don't specifically mention computational studies on Yadanzioside A, computational chemistry techniques like molecular docking can be employed to predict its interactions with potential biological targets and gain insights into its mechanism of action.
Q12: Are there any known methods to synthesize Yadanzioside A?
A12: While the provided research doesn't specify any synthetic routes for Yadanzioside A, its complex structure with multiple chiral centers suggests that its total synthesis could be challenging. Isolation from natural sources or semi-synthetic approaches utilizing naturally occurring precursors might be more feasible options.
Q13: What are the potential challenges in developing Yadanzioside A as a therapeutic agent?
A13: Several challenges might arise in developing Yadanzioside A as a therapeutic. These could include optimizing its solubility and bioavailability, determining appropriate formulations for different administration routes, understanding its potential toxicity and side effects, and ensuring its stability during storage and delivery.
Q14: How does the activity of Yadanzioside A compare to currently available treatments?
A14: While Yadanzioside A shows promising in vitro activity against certain cancer cell lines and the malaria parasite Babesia gibsoni, direct comparisons with existing treatments are limited in the provided research. Head-to-head studies are necessary to determine its relative potency and efficacy compared to established therapeutic options.
Q15: What is the historical context of Yadanzioside A research?
A18: Research on Yadanzioside A and related quassinoids from Brucea javanica has been ongoing for several decades, with initial studies focusing on their isolation, structural characterization, and antileukemic properties [, ]. More recent research has explored their wider biological activities, including antitumor and antiviral effects [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1682264.png)
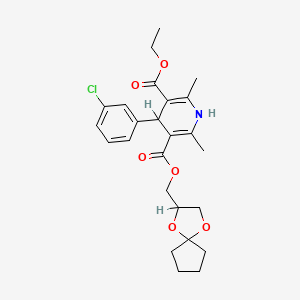

![Cyclohexanecarboxamide, n-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-n-2-pyridinyl-](/img/structure/B1682269.png)

![Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B1682272.png)
